enniatin B2

Description

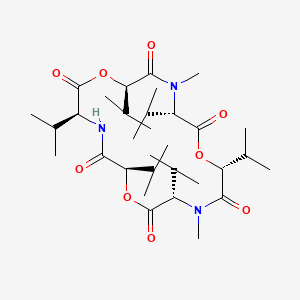

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFASKQIWTXKBR-LZNKSJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017635 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-91-7 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Biosynthesis of Enniatin B2

Enzymatic Pathways of Biosynthesis

Substrate Specificity and Incorporation of Precursors (D-α-hydroxyisovaleric acid, N-methylamino acids)

The biosynthesis of enniatins is a modular process involving specific precursors. The primary building blocks are D-α-hydroxyisovaleric acid and various N-methylated L-amino acids. core.ac.ukingentaconnect.com The enniatin synthetase enzyme exhibits a degree of flexibility in its substrate specificity, which leads to the production of a variety of enniatin analogues. nih.gov

For Enniatin B2, the specific precursors are D-α-hydroxyisovaleric acid and N-methylated amino acids. researchgate.net this compound is specifically characterized as N-demethylenniatin B. researchgate.net The enzyme responsible for this synthesis, enniatin synthetase, shows a preference for certain amino acids depending on the producing fungal strain. For instance, the enniatin synthetase from Fusarium scirpi, a known producer of enniatin B, readily accepts L-valine as a substrate. ingentaconnect.com The incorporation of D-α-hydroxyisovaleric acid is a highly conserved feature across most enniatins, highlighting the high substrate specificity of the enzyme for this particular hydroxy acid. researchgate.net The formation of the N-methyl group is catalyzed by an N-methyltransferase domain within the enniatin synthetase, utilizing S-adenosylmethionine as a methyl donor. ingentaconnect.comnih.gov

| Precursor Molecule | Role in this compound Biosynthesis |

| D-α-hydroxyisovaleric acid | Forms the ester linkages in the depsipeptide ring. Its incorporation is highly conserved. researchgate.net |

| L-Valine | A primary amino acid precursor for the enniatin B series. ingentaconnect.com |

| S-adenosylmethionine | Acts as the methyl donor for the N-methylation of the amino acid residues. ingentaconnect.com |

Genetic Determinants of this compound Production

The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster. The regulation of these genes is complex and can be influenced by various factors.

esyn1 Gene and Biosynthetic Gene Clusters

The central gene responsible for enniatin biosynthesis is the esyn1 gene, which codes for the enniatin synthetase. mdpi.comresearchgate.net This large, multifunctional enzyme is a type of non-ribosomal peptide synthetase (NRPS). nih.gov The esyn1 gene from Fusarium scirpi has an open reading frame of 9,393 base pairs, encoding a protein of 3,131 amino acids. nih.gov This gene is part of a larger biosynthetic gene cluster that includes other genes necessary for precursor supply and potentially for transport and self-resistance. The organization of the enniatin biosynthetic cluster in Fusarium oxysporum includes the esyn1 gene as the core synthetase. plos.org The presence and sequence of the esyn1 gene can be used as a molecular marker to identify potential enniatin-producing Fusarium species. researchgate.net

Transcriptional and Translational Regulation

The regulation of enniatin production is a multifaceted process. While enniatin synthetase was once thought to be a constitutive enzyme, more recent research indicates that its production is subject to transcriptional regulation. ingentaconnect.com Studies on Fusarium avenaceum have shown that the transcription of the esyn1 gene is activated during the production of enniatins. researchgate.netmdpi.com However, at the translational level, it has been suggested that there isn't a specific regulatory mechanism for enniatin synthetase. ingentaconnect.com The expression of genes involved in the biosynthesis can be influenced by various signaling pathways within the fungus, responding to both internal and external cues. For instance, exposure to enniatins has been shown to alter the gene expression profiles in rat cells, affecting pathways related to oxidative stress and apoptosis, though this reflects the effect of the compound rather than its production regulation. nih.gov

Environmental and Culture Condition Influences on Biosynthesis

The production of enniatins, including this compound, is significantly influenced by environmental and culture conditions. Factors such as temperature, water activity (a_w), and the composition of the culture medium can dramatically affect the yield of these mycotoxins. cranfield.ac.ukruokavirasto.fi

For example, in stored wheat, the optimal production of enniatins (A, A1, B, and B1) by naturally occurring fungi was observed at a water activity of 0.95 and temperatures between 15–25 °C. cranfield.ac.uk In liquid culture, the production of enniatins by Fusarium acuminatum and Fusarium compactum is also well-documented. researchgate.net The availability of specific precursors in the growth medium can also influence the types and quantities of enniatins produced. The pH of the culture medium is another critical factor, with different optimal pH levels observed for the degradation of enniatin B by bacteria, suggesting that pH also likely plays a role in its synthesis by fungi. mdpi.com

| Environmental Factor | Influence on Enniatin Biosynthesis |

| Temperature | Optimal production often occurs in the range of 15-25°C. cranfield.ac.uk |

| Water Activity (a_w) | Higher water activity (e.g., 0.95) generally favors enniatin production. cranfield.ac.uk |

| Culture Medium Composition | The availability of precursor amino acids and other nutrients is crucial. |

| pH | Influences fungal growth and enzymatic activities, thereby affecting mycotoxin production. mdpi.com |

Molecular and Cellular Mechanisms of Action of Enniatin B2

Ionophoric Properties and Cation Transport

The ionophoric activity of enniatin B2 is a principal driver of its biological effects. This property allows the molecule to facilitate the movement of cations across biological membranes, thereby disrupting cellular ionic balance.

Formation of Cation-Selective Pores in Biological Membranes

This compound, like other enniatins, possesses a lipophilic structure that enables its easy incorporation into the lipid bilayers of cell membranes researchgate.netnih.govresearchgate.netmdpi.comwur.nlnih.gov. Upon insertion, this compound molecules can self-assemble or interact with cations to form transmembrane pores or channels researchgate.netresearchgate.netwur.nl. These pores are characterized by their selectivity for certain cations, allowing them to pass through the membrane more readily than others researchgate.netnih.govresearchgate.netmdpi.comwur.nlnih.gov. The formation of these cation-selective pathways increases the permeability of the cell membrane to specific ions, which is a critical step in the disruption of cellular functions researchgate.netnih.govmdpi.comwur.nl. Studies utilizing patch-clamp techniques have demonstrated that enniatins can form pores with distinct conductance levels, indicative of channel-like activity researchgate.net.

Disruption of Cellular Ion Homeostasis (e.g., K+, Ca2+, Na+, Mg2+, Li+)

The facilitated transport of cations across cellular membranes by this compound leads to a significant disruption of normal cellular ion homeostasis researchgate.netnih.govmdpi.comwur.nlnih.gov. This compound is known to transport both monovalent and divalent cations researchgate.netnih.govmdpi.comwur.nlnih.govunimi.it. Research has established a clear cation selectivity profile for enniatins, with a preference for potassium ions (K+) over other common cellular cations. The general order of cation selectivity is reported as:

| Cation | Selectivity Rank |

| K+ | 1 |

| Ca2+ | 2 |

| Na+ | 3 |

| Mg2+ | 4 |

| Li+ | 5 |

This selectivity has been observed in various experimental settings nih.govunimi.itunimi.it. Specifically, this compound has been shown to induce potassium (K+) uptake into mitochondria, contributing to mitochondrial dysfunction nih.gov. Furthermore, this compound can catalyze the efflux of cytosolic K+ ions, which can lead to changes in membrane potential, such as hyperpolarization of the spermatozoal plasma membrane nih.gov. While this compound's primary role is often linked to K+ transport, its effects on other ions like Ca2+, Na+, Mg2+, and Li+ are also significant in disrupting the delicate balance required for cellular viability researchgate.netnih.govmdpi.comwur.nlnih.govunimi.it. The resulting imbalance in intracellular ion concentrations can trigger a cascade of detrimental cellular events, ultimately leading to cell death researchgate.netnih.govmdpi.comwur.nl.

Mobile Carrier and Sandwich Transport Models

The mechanism by which this compound facilitates cation transport across membranes is understood through several proposed models. One prominent model describes this compound acting as a mobile carrier, where it forms complexes with cations and shuttles them across the lipid bilayer researchgate.netnih.govunimi.itingentaconnect.comresearchgate.net. This process is selective for K+ over Na+ and typically involves two molecules of the this compound acting in concert researchgate.netnih.govunimi.itingentaconnect.comresearchgate.net.

A more detailed mechanistic explanation is provided by the "sandwich" transport model. In this model, this compound molecules arrange themselves in a manner that creates a channel or a complex where a cation is positioned between two enniatin molecules researchgate.netnih.govunimi.itunimi.itresearchgate.netchemrxiv.org. The specific conformation and interaction of this compound with different cations have been investigated using spectroscopic and computational methods. For instance, Na+ has been shown to promote a cooperative incorporation into membranes mediated by a distorted 2:1 enniatin B:Na+ complex chemrxiv.org. In contrast, K+ leads to the formation of "ideal" 2:1 enniatin B:K+ sandwich complexes, facilitating direct but less efficient insertion into membranes chemrxiv.org. Conversely, Li+, Mg2+, and Ca2+ can lead to the extraction of enniatin B from the membrane through the formation of 1:1 enniatin B:cation complexes chemrxiv.org. The efficiency of this transport process is also influenced by the hydrophobic characteristics of the this compound molecule researchgate.netnih.govunimi.itunimi.itingentaconnect.comresearchgate.net.

Enzyme Inhibition

Beyond its ionophoric activities, this compound also functions as an inhibitor of specific enzymes, contributing to its diverse biological effects.

Acyl-CoA:Cholesterol Acyl Transferase (ACAT) Inhibition

This compound has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyl Transferase (ACAT) nih.govresearchgate.netjst.go.jpmedchemexpress.comencyclopedia.pubnih.gov. ACAT is a key enzyme involved in cholesterol esterification, a process crucial for lipid metabolism and cellular cholesterol homeostasis. Studies using rat liver microsomes have demonstrated that enniatins, including this compound, can inhibit ACAT activity nih.govjst.go.jpmedchemexpress.com. The concentration required to achieve 50% inhibition (IC50) for enniatins typically falls in the range of 22 to 110 μM jst.go.jp. For example, enniatin B has shown an IC50 value of 113 μM in enzyme assays medchemexpress.com. More hydrophobic enniatin variants tend to exhibit stronger inhibitory activity jst.go.jp. This inhibition of ACAT activity has been linked to hypolipidemic effects, as it can reduce triglyceride biosynthesis and diminish the pool of free fatty acids within cells nih.govencyclopedia.pub.

Interactions with Cellular Components and Processes (In Vitro)

Mitochondrial Modifications

Mitochondria are critical organelles involved in cellular energy production and apoptosis. Enniatin B and related compounds have been shown to significantly impact mitochondrial function in vitro. Studies have demonstrated that enniatins can induce a dose- and time-dependent decrease in mitochondrial membrane potential (MMP) mdpi.comnih.gov. This loss of MMP is often associated with the ionophoric properties of enniatins, which facilitate the influx of cations, particularly potassium (K+), into the mitochondrial matrix. This influx can lead to mitochondrial swelling and the opening of the mitochondrial permeability transition pore (MTP) nih.govsemanticscholar.orgacs.org. The opening of the MTP can disrupt cellular energy homeostasis and trigger apoptotic signaling pathways, ultimately contributing to cell death nih.gov. For instance, enniatin B1 (ENN B1) has been observed to alter mitochondrial function by promoting the opening of the mitochondrial permeability transition pore acs.org. Furthermore, enniatin B has been implicated in altering mitochondrial organization and the assembly of complex I of the electron transport chain helsinki.fi.

Table 1: Mitochondrial Modifications Induced by Enniatins In Vitro

| Enniatin Type | Concentration | Exposure Time | Observed Effect | Reference |

| ENNs (general) | Not specified | Not specified | Decreased mitochondrial membrane potential (MMP), K+ influx, swelling, MTP opening | nih.gov |

| ENN B | Not specified | Not specified | Altered MMP, necrotic cell death in intact cells | helsinki.fi |

| ENN A, A1, B, B1 | Not specified | Not specified | Dose- and time-dependent decrease in MMP | mdpi.com |

| ENN B1 | 1 µM | Not specified | Depolarization of mitochondrial membrane potential in sperm cells | mdpi.com |

| ENN A1, B1 | 2 µM (A1), 1 µM (B1) | Not specified | Altered mitochondrial function, MTP opening | acs.org |

Cell Cycle Disruption

This compound and its congeners can interfere with the normal progression of the cell cycle, leading to cell cycle arrest and inhibition of proliferation. Studies have reported that enniatin B can cause an increase in the proportion of cells in the G2/M phase, which can precede cell death cascades mdpi.com. Other research indicates a broader disruption, affecting cells in SubG0/G1, G0/G1, and G2/M phases mdpi.com. Specific enniatin analogs, such as ENN A, A1, and B1, have been shown to arrest the cell cycle at the G2/M phase after 24 hours of exposure, and at the S phase after 72 hours mdpi.com. In human adrenal carcinoma (H295R) cells, enniatin B exposure led to an increased proportion of cells in the S phase at higher concentrations (>10 μM), with a concomitant reduction in the G0/G1 phase researchgate.netdoi.org. At even higher doses (>15 μM), enniatin B induced an increase in apoptotic cells, indicated by a higher sub-G0 population doi.org. Enniatin B1 has also been observed to arrest Caco-2 cells in the G2/M phase after 24 hours and in the S phase after 72 hours semanticscholar.org. Furthermore, enniatin B has demonstrated antiproliferative activity by increasing the percentage of cells arrested in the G0/G1 phase in HepG2 cells semanticscholar.org.

Table 2: Cell Cycle Disruption by Enniatin B In Vitro

| Cell Type | Enniatin B Concentration | Exposure Time | Observed Effect | Reference |

| Caco-2 | Not specified | Not specified | Increased proportion of cells in G2/M phase | mdpi.com |

| Caco-2 | 3 μM | 24 h | No significant cell cycle disruption observed | mdpi.com |

| HCT116 | 0–10 μM | 24 h | p53-dependent cell cycle arrest in G0/G1 phase | mdpi.com |

| Balb 3T3 | 11–45 μM | 24 h | Slight dose-dependent increase in early apoptotic cells | helsinki.fi |

| H295R | 0.1–25 μM | 24, 48, 72 h | Increased proportion in S phase (>10 μM); reduced G0/G1 phase; increased apoptotic cells (>15 μM) | researchgate.netdoi.org |

| Caco-2 | 3 μM | 2–3 days | Cell cycle arrest in G2/M phase | semanticscholar.org |

| HepG2 | 1.5–3 μM | 48, 72 h | Increased proportion in G0/G1 phase, decreased proportion in G2/M phase | semanticscholar.org |

Induction of Oxidative Stress

This compound and related enniatins have been implicated in the induction of oxidative stress within cells. This often manifests as an increase in reactive oxygen species (ROS) generation and lipid peroxidation (LPO) mdpi.comnih.gov. Studies have observed ROS generation and LPO in mammalian cells exposed to enniatin B nih.gov. For instance, in Caco-2 cells, a concentration of 3 μM enniatin B induced ROS generation and LPO, although in this specific context, these were not identified as the primary drivers of apoptosis mdpi.com. Beauvericin (B1667859) (BEA), another related mycotoxin, has also been shown to increase ROS production and malondialdehyde (MDA) levels in Caco-2 cells nih.gov. Enniatin B has also been reported to increase extracellular ROS production in bovine polymorphonuclear leukocytes (PMNs) nih.gov. While these findings suggest a role in oxidative stress, there are also conflicting reports, with some studies indicating that enniatin cytotoxicity is not directly linked to ROS generation, highlighting the complexity and context-dependency of these effects mdpi.comnih.govresearchgate.net.

Table 3: Oxidative Stress and Lipid Peroxidation Induction by Enniatins In Vitro

| Cell Type / System | Enniatin Type | Concentration | Exposure Time | Observed Effect | Reference |

| Caco-2 | ENN B | 3 μM | Not specified | ROS generation and LPO | mdpi.com |

| Caco-2 | BEA | Not specified | 120 min | Two-fold higher ROS production | nih.gov |

| Caco-2 | BEA | 1.5 μM, 3.0 μM | Not specified | Increased MDA production | nih.gov |

| Bovine PMNs | ENN B | 0.625–10 μM | Not specified | Increased extracellular ROS production | nih.gov |

| Murine embryos | ENN B | Low levels | Not specified | Strong accumulation of ROS, cytotoxic effects | mdpi.com |

Membrane Permeabilization and Depolarization

A primary mechanism of enniatin toxicity, including that of this compound, involves their interaction with cell membranes due to their lipophilic and ionophoric properties nih.govfrontiersin.orgresearchgate.net. Enniatins can integrate into lipid bilayers, forming cation-selective pores that increase membrane permeability, particularly for cations like K+ and Ca2+ nih.govfrontiersin.orgresearchgate.net. This disruption of ion homeostasis can lead to significant disturbances in cellular physiological cation levels researchgate.net. The ability of enniatins to form complexes with alkali metal ions and increase cationic permeability is well-documented, often described by a "sandwich" model for cation transport nih.gov. This increased permeability can lead to membrane depolarization and, in the case of mitochondria, the collapse of the mitochondrial membrane potential and opening of the MTP nih.govacs.org. Furthermore, enniatins have been shown to increase intestinal permeability bionte.com.

Table 4: Membrane Permeabilization and Depolarization by Enniatins In Vitro

| Cell Type / System | Enniatin Type | Concentration | Observed Effect | Reference |

| Cell membranes | ENNs | Not specified | Increased cation permeability (K+, Ca2+), formation of cation-selective pores | nih.govfrontiersin.orgresearchgate.net |

| Mitochondria | ENNs | Not specified | K+ influx, MTP opening, leading to MMP collapse | nih.gov |

| Mitochondria | ENN B1 | Not specified | Altered mitochondrial function, MTP opening | acs.org |

| Intestinal cells | Enniatins | Not specified | Increased permeability | bionte.com |

| Sperm cells | Enniatin B | 1 μM | Depolarization of mitochondrial membrane potential | mdpi.com |

Compound List:

this compound (ENN B2)

Enniatin B (ENN B)

Enniatin A (ENN A)

Enniatin A1 (ENN A1)

Enniatin B1 (ENN B1)

Enniatin C

Enniatin D

Enniatin E

Enniatin F

Enniatin G

Beauvericin (BEA)

Deoxynivalenol (B1670258) (DON)

Fusaproliferin

Moniliformin

Spectrum of Biological Activities of Enniatin B2 in Vitro and Pre Clinical Studies

Antimicrobial Activity

Enniatins are recognized for their broad-spectrum antimicrobial properties, which are often attributed to their ionophoric nature, allowing them to transport cations across cellular membranes. nih.govencyclopedia.pub

Enniatin B has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The activity is not always uniform across different bacterial species or even strains. nih.gov

Enniatin B has shown notable antibacterial action against several Gram-positive pathogens. nih.gov Studies have documented its efficacy against Staphylococcus aureus, Clostridium perfringens, Listeria monocytogenes, and Enterococcus faecium. nih.govfrontiersin.org The most potent effects in some studies were observed against C. perfringens and a specific strain of S. aureus (CECT 976). nih.gov Research has demonstrated a concentration-dependent inhibition of growth for C. perfringens and S. aureus. researchgate.net

The antibacterial spectrum also includes activity against Mycobacterium phlei and the significant human pathogen Mycobacterium tuberculosis. nih.govingentaconnect.com A mixture of enniatins including B, B1, and B4 showed activity against M. tuberculosis. mdpi.com While specific data for Bifidobacterium adolescentis, Eubacterium biforme, Peptostreptococcus anaerobius, and Paenibacillus productus are less specific for enniatin B2, related enniatins like B1 have shown activity against Bifidobacterium adolescentis. encyclopedia.pubresearchgate.net

Table 1: In Vitro Antibacterial Activity of Enniatin B against Gram-Positive Bacteria

| Bacterial Species | Strain | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | CECT 976 | Growth inhibition observed. | nih.gov |

| Staphylococcus aureus | CECT 240 | Tested for antibacterial activity. | nih.gov |

| Clostridium perfringens | CECT 4647 | Potent growth inhibition observed. | nih.gov |

| Listeria monocytogenes | CECT 935 | Growth inhibition observed. | nih.govfrontiersin.org |

| Enterococcus faecium | CECT 410 | Growth inhibition observed. | nih.govfrontiersin.org |

| Mycobacterium phlei | Not specified | Antibacterial effect demonstrated. | nih.gov |

| Mycobacterium tuberculosis | H37Ra | Active with an IC50 of 3.12–6.25 μg/ml. | ingentaconnect.com |

Enniatin B has been evaluated against several Gram-negative bacteria that are pathogenic to humans. nih.govfrontiersin.org Its activity has been confirmed against Escherichia coli, Salmonella enterica, Shigella dysenteriae, Yersinia enterocolitica, and Pseudomonas aeruginosa. nih.govfrontiersin.org One study demonstrated that enniatin B could inhibit the growth of these gastrointestinal pathogens at concentrations that were non-toxic to intestinal cells in vitro. nih.gov For instance, enniatin B showed a clear, concentration-dependent inhibitory effect on the growth of S. enterica. researchgate.net

Table 2: In Vitro Antibacterial Activity of Enniatin B against Gram-Negative Bacteria

| Bacterial Species | Strain | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | CECT 4782 | Growth inhibition observed. | nih.govfrontiersin.org |

| Salmonella enterica | CECT 554 | Growth inhibition observed. | nih.govresearchgate.net |

| Shigella dysenteriae | CECT 584 | Growth inhibition observed. | nih.govfrontiersin.org |

| Yersinia enterocolitica | CECT 4054 | Growth inhibition observed. | nih.govfrontiersin.org |

| Pseudomonas aeruginosa | CECT 4628 | Growth inhibition observed. | nih.govfrontiersin.org |

This compound, as part of an isolated mixture of enniatins, has demonstrated antifungal properties. A mix containing enniatins B, B1, B2, and B4 was shown to inhibit the spore germination of the plant pathogen Botrytis cinerea with a minimum inhibitory concentration (MIC) of 75 µg/mL. researchgate.netingentaconnect.com Enniatin B alone has also been shown to partially inhibit spore germination of B. cinerea. researchgate.netnih.gov

Furthermore, enniatin B has been tested against a variety of other fungal species. In one study, the MICs for enniatin B ranged from 20 µg/ml to 80 µg/ml against several fungi, though it was not effective against Aspergillus niger at the tested concentrations. In contrast, enniatins have been noted to inhibit one of the major multidrug efflux pumps in Saccharomyces cerevisiae, which could be significant for overcoming drug resistance. nih.gov

Table 3: In Vitro Antifungal Activity of Enniatins

| Fungal Species | Compound | Observed Effect | Reference |

|---|---|---|---|

| Botrytis cinerea | Enniatin Mix (B, B1, B2, B4) | MIC of 75 µg/mL. | researchgate.netingentaconnect.com |

| Botrytis cinerea | Enniatin B | Partial inhibition of spore germination. | nih.gov |

| Saccharomyces cerevisiae | Enniatin B | Inhibition of Pdr5p multidrug efflux pump. | nih.gov |

The antiviral potential of enniatins has been noted. mdpi.comresearchgate.netmdpi.com Specifically, enniatin B has been assessed for in vivo anti-HIV activity. researchgate.net However, one study in mice reported no significant anti-HIV activity. nih.gov

Gram-Positive Bacteria (Staphylococcus aureus, Clostridium perfringens, Listeria monocytogenes, Enterococcus faecium, Bifidobacterium adolescentis, Eubacterium biforme, Peptostreptococcus anaerobius, Paenibacillus productus, Mycobacterium phlei, Mycobacterium tuberculosis)

Antifungal Effects (Aspergillus oryzae, Alternaria alternata, Phytophthora capsici, Pyricularia grisea, Helminthosporium sp., Botrytis cinerea, Saccharomyces cerevisiae)

Anti-parasitic and Antihelminthic Activity

Enniatins are recognized as having antihelminthic and anti-parasitic properties. encyclopedia.pubnih.govmdpi.com Several enniatins, including B, B4, H, and I, were found to inhibit the proliferation of the human malaria parasite Plasmodium falciparum. nih.govingentaconnect.com Enniatin B has also demonstrated activity against the plant-parasitic root-knot nematode Meloidogyne javanica, highlighting its potential in agricultural applications. researchgate.netnih.gov

Table 4: In Vitro Anti-parasitic and Antihelminthic Activity of Enniatins

| Organism | Compound/s | Observed Effect | Reference |

|---|---|---|---|

| Plasmodium falciparum (K1 strain) | Enniatin B, B4, and others | Inhibited proliferation. | nih.govingentaconnect.com |

| Meloidogyne javanica | Enniatin B | Confirmed activity against the nematode. | researchgate.netnih.gov |

Against Nematodes (Meloidogyne javanica)

Enniatin B has been identified as a compound with significant nematicidal properties, particularly against the root-knot nematode Meloidogyne javanica. nih.govresearchgate.netresearchgate.net This activity is noteworthy as these plant-parasitic nematodes are responsible for substantial crop damage worldwide. Research has shown that enniatin B can cause significant mortality in the juvenile stage of M. javanica. researchgate.netpsu.edu

In vitro assays have demonstrated the dose-dependent efficacy of enniatin B. One study reported a significant increase in the mortality of M. javanica juveniles at a concentration of 20 ppm. researchgate.netpsu.edu The nematicidal action of enniatin B is considered a significant finding, suggesting its potential role in the ecological interactions within the plant rhizosphere. researchgate.net

Table 1: Nematicidal Activity of Enniatin B against Meloidogyne javanica

| Concentration (ppm) | Observed Effect | Reference |

|---|

Against Protozoa (Plasmodium falciparum, Leishmania donovani)

The antiprotozoal potential of enniatins, including enniatin B, has been a subject of scientific inquiry. Studies have revealed that several enniatins can inhibit the proliferation of the human malaria parasite, Plasmodium falciparum. nih.gov Specifically, enniatins B, B4, H, I, G, C, and others have demonstrated this inhibitory activity. nih.govingentaconnect.com For instance, enniatins isolated from the fungus Verticillium hemipterigenum were found to be active against the K1 strain of P. falciparum. ingentaconnect.com

With regard to Leishmania donovani, the causative agent of visceral leishmaniasis, research has also indicated the potential of enniatins. A methanol (B129727) extract from the fungus Fusarium tricinctum, a known producer of enniatins, exhibited mild antileishmanial activity against L. donovani. walshmedicalmedia.com Furthermore, bioassay-guided fractionation of extracts from various endophytic fungi has led to the isolation of compounds with activity against L. donovani. nih.gov While these findings point to the general antiprotozoal capacity of the enniatin class of compounds, more specific research on this compound is needed to fully elucidate its efficacy against these protozoan parasites.

Insecticidal Activity (Calliphora erythrocephala, Aedes aegypti, Choristoneura fumiferana)

Enniatin B has demonstrated notable insecticidal activity against a variety of insect species in laboratory settings. nih.govunimi.itresearchgate.net This bioactivity has been confirmed in several studies targeting insects of different orders.

The insecticidal effects have been observed in the adult blowfly (Calliphora erythrocephala) and the larvae of the yellow fever mosquito (Aedes aegypti). nih.govunimi.itresearchgate.net Additionally, enniatin B has shown toxicity towards the spruce budworm (Choristoneura fumiferana), a significant pest in forestry. nih.govresearchgate.net The entomopathogenic fungus M. anisopliae produces toxins called destruxins that have been shown to be toxic to Choristoneura fumiferana larvae. scielo.br

Herbicidal and Phytotoxic Activity

Enniatin B exhibits significant herbicidal and phytotoxic properties, which are linked to its role in plant diseases. nih.govresearchgate.net These effects are characterized by the induction of wilting and tissue death in susceptible plants.

Effects on Plant Tissue (Wilt and Necrosis)

The phytotoxicity of enniatin B manifests as distinct symptoms in plants, primarily wilt and necrosis. nih.govresearchgate.netmdpi.com Enniatins are often associated with plant diseases characterized by these symptoms. mdpi.com A mixture of enniatins, including enniatin B, has been shown to cause necrotic lesions on potato tuber tissue. nih.gov On its own, enniatin B has been observed to cause necrotic lesions on the leaves of spotted knapweed (Centaurea maculosa). nih.gov Furthermore, a combination of enniatin A and enniatin B has been demonstrated to lead to decreased leaf and root development, wilting of shoots, loss of turgor, and necrosis of leaves. nih.gov

Hypolipidemic Effects

In pre-clinical studies, enniatin B has been shown to possess hypolipidemic properties, suggesting a potential role in lipid metabolism. ingentaconnect.comnih.govresearchgate.netmdpi.com This effect is primarily attributed to its ability to inhibit the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). nih.govingentaconnect.comresearchgate.net

The inhibition of ACAT by enniatin B can lead to a decrease in plasma cholesterol levels by suppressing cholesterol absorption and diminishing its esterification for transport and storage. ingentaconnect.com In a study using the HepG2 human hepatoma cell line, enniatin B demonstrated strong hypolipidemic activity. nih.govnih.gov It was found to suppress the incorporation of 14C-acetate into cholesterol, cholesterol esters, and triglycerides. nih.gov This effect is believed to result not only from ACAT inhibition but also from the inhibition of triglyceride synthesis and a reduction in the cellular pool of free fatty acids. nih.govresearchgate.net

Table 2: Hypolipidemic Effects of Enniatin B in HepG2 Cells

| Target | IC50 (μM) | Reference |

|---|---|---|

| Cholesterol Synthesis | 1.75 | nih.gov |

| Cholesterol Ether Synthesis | 1.0 | nih.gov |

| Triglyceride Synthesis | 1.3 | nih.gov |

Reduction of Triglyceride Synthesis

Studies on the biological activities of enniatins have demonstrated their potential as hypolipidemic agents. nih.govmdpi.com This activity is partly attributed to their ability to reduce the synthesis of triglycerides. nih.govmdpi.comresearchgate.net Research involving the human hepatoma G2 (HepG2) cell line has been pivotal in elucidating this effect for enniatin B.

In a key in vitro study, the impact of enniatin B on lipid biosynthesis was quantified by measuring the incorporation of radiolabeled acetate (B1210297) into various lipid fractions. The results showed a significant, concentration-dependent inhibition of triglyceride synthesis.

Detailed Research Findings for Enniatin B:

A study utilizing a HepG2 cell culture demonstrated that enniatin B strongly inhibits the incorporation of ¹⁴C-acetate into triglycerides. This inhibitory action suggests a direct interference with the cellular pathways responsible for triglyceride biosynthesis. The concentration required to achieve 50% inhibition (IC₅₀) was determined, highlighting the potency of this effect. researchgate.net The hypolipidemic action of enniatin B is considered a significant aspect of its biological profile, alongside its ability to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.govresearchgate.net

| Compound | Cell Line | Parameter Measured | IC₅₀ Value (µM) | Source |

| Enniatin B | HepG2 | Inhibition of ¹⁴C-acetate incorporation into triglycerides | 1.3 | researchgate.net |

Diminishing Free Fatty Acid Pool

Detailed Research Findings for Enniatin B:

| Compound | Cell Line | Parameter Measured | IC₅₀ Value (µM) | Source |

| Enniatin B | HepG2 | Inhibition of ¹⁴C-acetate incorporation into free fatty acids | 2.2 | researchgate.net |

Structure Activity Relationship Sar Studies of Enniatin B2 and Analogues

Influence of N-Methyl Amino Acid Residues (N-methyl-valine, N-methyl-isoleucine, N-methyl-leucine)

The lipophilic nature conferred by these N-methyl amino acid side chains facilitates the incorporation of enniatins into cell membranes, enabling their ionophoric activity researchgate.netwur.nlresearchgate.netresearchgate.net. Modifications in these residues can alter the hydrophobicity and ion-binding capabilities of the molecules. For example, enniatin K1, which incorporates α-aminobutyric acid instead of the typical N-methylated amino acids, exhibits altered hydrophobicity and ion-binding capacity compared to other enniatins . Studies on related compounds, such as beauvericin (B1667859) analogues, have demonstrated that replacing specific amino acid residues can lead to significant changes in cytotoxicity and antihaptotactic activity, underscoring the importance of the amino acid component in SAR acs.org.

Role of D-α-hydroxyisovaleric Acid

The D-α-hydroxyisovaleric acid (D-Hiv) residue is a conserved structural feature in most naturally occurring enniatins, playing a vital role in their conformation and biological activity researchgate.netnih.gov. Enniatins are cyclic hexadepsipeptides, meaning they contain alternating ester and amide bonds, formed by the condensation of amino acids and hydroxy acids mdpi.comnih.govnih.govingentaconnect.com. Enniatin B, for example, has a structure that includes D-Hiv residues researchgate.net.

Impact of Lipophilicity on Activity

The lipophilic character of enniatins is a key determinant of their biological activity. These molecules possess apolar side chains that direct outwards from their cyclic structure, rendering them highly lipophilic researchgate.netwur.nlresearchgate.netresearchgate.netmdpi.com. This lipophilicity allows enniatins to readily integrate into the lipid bilayers of cell membranes. Once embedded, they can form cation-selective pores, disrupting cellular ion homeostasis by altering intracellular cation concentrations researchgate.netznaturforsch.comresearchgate.netnih.gov.

This ionophoric property, directly linked to lipophilicity, is fundamental to many of the observed biological effects of enniatins, including their antimicrobial and cytotoxic activities researchgate.netznaturforsch.comresearchgate.net. The rate of lipophilicity has also been correlated with cytotoxic potential; for instance, enniatin B is considered less cytotoxic than other analogues like enniatin A, A1, and B1, potentially due to differences in their lipophilicity profiles mdpi.com. The ability of enniatins to form lipophilic complexes and facilitate ion transport across membranes is a primary mechanism by which they exert their toxic effects mdpi.com.

Stereochemical Considerations (e.g., Enantio-Enniatin B)

Stereochemistry plays a significant role in the biological activity of cyclic peptides. Enniatin B, like other enniatins, possesses specific chiral centers that define its three-dimensional structure researchgate.netresearchgate.net. Enantio-enniatin B represents a stereoisomer where all chiral centers are reversed, making it a mirror image of enniatin B researchgate.netresearchgate.net. While detailed SAR studies specifically comparing enniatin B and its enantio-isomer are limited in the provided literature, the existence of such stereoisomers highlights the sensitivity of biological activity to the precise spatial arrangement of atoms.

Comparative Analysis of Biological Activities Among Enniatin Analogues (A, A1, B, B1, B2, B3, B4, etc.)

A comparative analysis of different enniatin analogues reveals variations in their biological activities and potencies. Enniatins A, A1, B, and B1 are among the most frequently detected analogues in food and feed commodities mdpi.comwur.nlencyclopedia.pub. Research indicates that enniatin B is generally less cytotoxic than enniatins A, A1, and B1 mdpi.com. Specifically, enniatin B did not induce significant cell cycle disruption, apoptosis, necrosis, DNA damage, or mitochondrial membrane potential perturbation within 24 hours of exposure, whereas analogues like A, A1, and B1 did mdpi.com.

Enniatin B1, while exhibiting cytotoxic activity, cell cycle impairment, and oxidative stress induction, shows varied potency compared to other enniatins. For instance, enniatin B1 demonstrated lower ionophoric activity than enniatin B and A1 mdpi.com. In studies using Caco-2 cells, enniatins A and B did not affect cell viability at tested concentrations, while enniatins A1 and B1 did, with A1 showing higher potency than B1 mdpi.com.

Enniatin B has displayed a broad spectrum of activities, including antibacterial effects against various pathogens such as E. coli, S. aureus, and M. tuberculosis nih.gov. It also exhibits antifungal properties and can inhibit the growth of certain fungi nih.govmdpi.com. Furthermore, enniatin B has shown potential anticancer activity and can act as an inhibitor of drug efflux pumps, which is relevant for potential synergistic effects in cancer therapy researchgate.netnih.govingentaconnect.com. Interestingly, a combination of enniatins B, B1, and A demonstrated the highest anti-HIV activity among the tested enniatin analogues znaturforsch.com. In terms of effects on the intestinal barrier, enniatin B was found to be more potent than beauvericin, enniatin B1, enniatin A, and enniatin A1 in reducing trans-epithelial electrical resistance bionte.com. These comparative studies highlight how subtle structural differences among enniatin analogues lead to distinct biological profiles.

Analytical Methodologies in Enniatin B2 Research

Extraction and Purification Techniques

The initial step in the analysis of enniatin B2 from fungal cultures or contaminated samples involves its extraction and purification from the matrix. The lipophilic nature of enniatins guides the choice of solvents and purification strategies.

Commonly, the extraction of enniatins is performed using organic solvents. For instance, dried mycelia of Fusarium species are often ground and extracted with solvents like dichloromethane (B109758) or hexane (B92381). researchgate.net Following the initial extraction, a partitioning step is frequently employed to separate the lipophilic enniatins from more polar co-extractives. A common system involves partitioning the extract between hexane and a methanol (B129727)/water mixture. researchgate.net

Further purification is typically necessary to isolate this compound from other co-extracted enniatins and matrix components. A multi-step chromatographic approach is often utilized, as detailed in the table below.

Table 1: Common Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase/Resin | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica (B1680970) Gel | Gradients of methanol in dichloromethane or ethyl acetate (B1210297) in hexane. | Fractionation of the crude extract based on polarity. |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or a mixture of dichloromethane and methanol. | Separation based on molecular size, removing large molecules like triglycerides and small molecules like sugars. nih.gov |

| Reversed-Phase HPLC (Semi-preparative) | C18 (ODS) | Acetonitrile/water or methanol/water gradients. | High-resolution separation of individual enniatin analogues, including B2, from the mixture. frontiersin.org |

| Solid-Phase Extraction (SPE) | C18 or specialized multi-toxin cartridges. | Varies depending on the matrix and analytes. | A clean-up step to remove interfering compounds from the sample extract before instrumental analysis. researchgate.netlcms.cz |

One documented procedure for purifying enniatin B involved triturating the crude extract with methanol, followed by recrystallization from an ethanol-water mixture to obtain pure crystals. The remaining material was then subjected to Sephadex LH-20 column chromatography, followed by silica gel column chromatography and finally preparative High-Performance Liquid Chromatography (HPLC) to yield pure enniatin B. nih.gov Similarly, this compound has been isolated from hexane extracts of Fusarium acuminatum liquid cultures, with purification achieved through reversed-phase semi-preparative HPLC. frontiersin.org

Chromatographic and Spectrometric Characterization

Once purified, or for the purpose of identification within a complex mixture, this compound is characterized using a combination of chromatographic and spectrometric techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the sensitive and selective determination of this compound. wur.nlmdpi.com This method combines the separation power of liquid chromatography with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC systems are used for separation. A C18 reversed-phase column is most commonly employed. mdpi.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often containing additives such as ammonium (B1175870) acetate or formic acid to improve ionization efficiency. nih.govmdpi.com

Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for analyzing enniatins, as they readily form protonated molecules ([M+H]⁺) or adducts with cations like ammonium ([M+NH₄]⁺). mdpi.comnih.gov

Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is frequently used, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.commdpi.com This involves selecting the specific precursor ion for this compound and monitoring its characteristic product ions after fragmentation in the collision cell. This high selectivity allows for accurate quantification even in complex matrices. High-resolution mass spectrometry (HRMS), such as with Orbitrap or Q-TOF analyzers, is also used for confirmation and structural characterization of metabolites. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the definitive structural elucidation of enniatins. While specific NMR data for this compound is not as widely published as for the more common enniatin B, the structural similarity (differing by one N-methyl group) means the spectra are very comparable. Both ¹H NMR and ¹³C NMR are used. nih.govppjonline.org

¹H NMR: The proton NMR spectrum of enniatin B shows characteristic signals for the N-methyl protons as a singlet, methine protons of the amino acid and hydroxy acid residues, and the methyl groups of the isopropyl side chains. ppjonline.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide bonds, the α-carbons of the residues, and the carbons of the side chains. nih.govppjonline.org Due to the symmetrical nature of enniatin B (composed of three identical D-α-hydroxyisovaleric acid and N-methyl-L-valine units), the number of signals is one-third of the total number of carbon atoms. ppjonline.org this compound, being an N-demethylated form of enniatin B, would exhibit a more complex spectrum due to its reduced symmetry.

UV spectroscopy is a more general detection method compared to mass spectrometry. Enniatins exhibit maximum UV absorption at low wavelengths, typically around 200-210 nm, which is characteristic of the amide and ester chromophores in the cyclic depsipeptide structure. researchgate.nettum.de While not highly specific, a UV detector, such as a Photodiode Array (PDA) detector, can be used in conjunction with HPLC for quantification, especially for purified samples or as a complementary detection method. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used in earlier studies for the characterization of enniatins, providing molecular weight information from crude extracts. frontiersin.org However, this technique has largely been superseded by ESI-MS and other modern ionization methods due to their superior sensitivity and compatibility with liquid chromatography.

UV Spectroscopy

Quantitative Analysis in Research Matrices

The quantitative analysis of this compound in various research matrices, such as grains, animal feed, and biological fluids, is critical for exposure assessment and toxicological studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netwur.nlmdpi.com

Method validation is a key aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters that are typically assessed are summarized in the table below.

Table 2: Key Validation Parameters for Quantitative LC-MS/MS Analysis of this compound

| Parameter | Description | Typical Findings for Enniatin Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Excellent linearity is often achieved, with correlation coefficients (R²) > 0.99. researchgate.netmdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | LODs are typically in the low µg/kg (ppb) range for solid samples like grain and ng/L (ppt) for liquid samples. mdpi.comnih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | LOQs are also in the low µg/kg or ng/L range, allowing for the measurement of trace contamination levels. researchgate.netmdpi.commdpi.com |

| Recovery | The efficiency of the extraction process, determined by analyzing a sample spiked with a known amount of the analyte. | Acceptable recovery rates are generally within the 70-120% range. researchgate.netresearchgate.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as Relative Standard Deviation (RSD), precision is typically below 15-20%. researchgate.netmdpi.com |

| Matrix Effects | The alteration of analyte ionization due to co-eluting compounds from the sample matrix. | Matrix-matched calibration or the use of isotopically labeled internal standards is often necessary to compensate for suppression or enhancement of the signal. waters.com |

Quantitative studies have successfully applied these validated methods to determine the occurrence of this compound and other mycotoxins in a wide array of samples, including wheat, barley, oats, maize, and processed products. mdpi.commdpi.commdpi.com

Development of Multi-Analyte Methods for Fungal Metabolites

The simultaneous contamination of food and feed by multiple mycotoxins necessitates the development of analytical methods capable of detecting a wide range of fungal metabolites in a single analysis. wur.nlfrontiersin.org This has led to a trend away from single-analyte methods towards more comprehensive multi-mycotoxin approaches. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a key technology in this field, offering high sensitivity and selectivity for the simultaneous determination of numerous mycotoxins, including this compound. wur.nlfrontiersin.orgnih.govtandfonline.com

The development of these multi-analyte methods involves creating generic sample preparation protocols that can be applied to diverse and complex matrices, from cereals to nuts and animal feed. wur.nlnih.govlcms.cz A common and effective approach is the "dilute and shoot" method, where a simple extraction with a solvent mixture, such as acetonitrile/water/formic acid, is followed by dilution of the raw extract before injection into the LC-MS/MS system. chromatographyonline.commdpi.comspectroscopyonline.com This technique minimizes matrix effects, which can suppress or enhance the analyte signal during ionization, a significant challenge in mycotoxin analysis. nih.govnih.gov

Researchers have successfully developed and validated methods for the simultaneous determination of a large number of fungal and bacterial metabolites. For instance, a "dilute and shoot" LC-MS/MS method was validated for 331 toxic metabolites, including over 200 mycotoxins, in various food matrices. chromatographyonline.comspectroscopyonline.com Another study developed a multi-target method for 191 fungal metabolites in nuts, which included all mycotoxins regulated in the European Union. nih.gov These methods are crucial for ensuring food and feed safety by enabling the monitoring of a broad spectrum of potential contaminants. wur.nlmdpi.com

The validation of these multi-analyte methods is a critical and rigorous process, often following guidelines such as those from the European Commission (SANCO). chromatographyonline.com Key validation parameters include linearity, recovery, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com For example, a method for 11 EU-regulated mycotoxins in cereals demonstrated acceptable average recoveries (63.2% to 111.2%) and good repeatability with relative standard deviations (RSD) below 20%. mdpi.com In another study focusing on emerging Fusarium mycotoxins like enniatins in human biological fluids, the method showed high absolute recoveries (76%–103%) and satisfactory precision with RSD values below 21%. nih.govresearchgate.net

The following interactive table provides an overview of various multi-analyte methods developed for the detection of this compound and other fungal metabolites, highlighting the analytical technique, the number of analytes, and the matrices studied.

Interactive Data Table: Multi-Analyte Methods for Fungal Metabolites

| Analytical Method | Number of Analytes | Matrix | Key Findings & Validation Data | Reference |

| UHPLC-MS/MS | 191 | Almonds, Hazelnuts, Peanuts, Pistachios | Apparent recoveries: 80-120% for about half of analyte-matrix combinations. Repeatability (RSD): <10% for 83% of cases. LOQ for Enniatin B3: 0.04 µg/kg. | nih.gov |

| LC-MS/MS | 331 | Food matrices (e.g., maize, wheat, nuts, baby food) | "Dilute and shoot" method. Validation according to SANCO guidelines. z-scores between -2 and 2 in 368 out of 408 cases in proficiency testing. | chromatographyonline.comspectroscopyonline.com |

| UHPLC-MS/MS | 11 | Maize, Wheat, Barley | Average recoveries: 63.2% - 111.2%. Repeatability (RSD): <20%. Confirmed suitability for EU-regulated mycotoxins. | mdpi.com |

| LC-MS/MS | 5 (Enniatins A, A1, B, B1, and Beauvericin) | Human Urine and Plasma | Absolute recoveries: 76% - 103%. Intra-day precision (RSD): <18%. Inter-day precision (RSD): <21%. LOQs: 5-40 ng/L. | nih.govresearchgate.net |

| UHPLC-Orbitrap HRMS | 24 | Breakfast Cereals | 93% of samples contained at least one mycotoxin. Beauvericin (B1667859) was most prevalent (86%). Co-occurrence of up to five mycotoxins observed. | nih.gov |

| LC-MS/MS | 17 | Maize and Wheat | Comparison of "dilute-and-shoot" and SPE cleanup. Both methods showed acceptable trueness and precision for regulated mycotoxins. | frontiersin.org |

The co-occurrence of multiple mycotoxins is a frequent finding in these studies. For instance, an analysis of 53 naturally contaminated nut samples revealed the presence of 40 different toxins, with beauvericin, enniatin B, and macrosporin (B1222903) being the most frequently found. nih.gov In one highly contaminated hazelnut sample, 26 different fungal metabolites were detected. nih.gov Similarly, a study on breakfast cereals found that 73% of positive samples had co-occurring mycotoxins, mainly combinations of beauvericin and enniatins. nih.gov This highlights the importance of multi-analyte methods for a comprehensive risk assessment of mycotoxin exposure.

Ecological and Environmental Research Aspects of Enniatin B2

Natural Occurrence and Distribution

Enniatin B2, a mycotoxin produced by various Fusarium species, is a contaminant found in a range of environmental and agricultural settings. nih.govmdpi.com Its presence is of interest due to its potential ecological impact and its entry into the food and feed chain.

In Agricultural Commodities (Cereals, Grains, Maize, Wheat, Barley, Oats, Rice)

This compound is frequently detected in a variety of cereal grains, which are staple components of both human and animal diets. nih.govfrontiersin.orgmdpi.com Fusarium species, the primary producers of enniatins, are common pathogens of these crops, leading to contamination of grains in the field or during storage. nih.govpsu.edu

Studies across Europe have consistently identified this compound in cereals, although its prevalence and concentration can vary significantly depending on the type of grain, geographical location, and climatic conditions. frontiersin.orgresearchgate.net For instance, a study in Croatia on wheat samples detected this compound, with the highest levels found in naturally infected samples as opposed to those inoculated with Fusarium. nih.govirb.hr In this study, the maximum concentration of this compound reached 4 µg/kg in naturally-infected wheat. nih.govirb.hr

Research in Finland has also documented the presence of enniatins in unprocessed grains like wheat, barley, rye, and oats. frontiersin.org While Enniatin B is often the most abundant analog, this compound is also detected. frontiersin.orgnih.gov Similarly, surveys of Chinese wheat have revealed the common occurrence of various enniatin analogs, including this compound. mdpi.com

The following table summarizes the occurrence of this compound in various agricultural commodities based on available research data.

Interactive Data Table: Occurrence of this compound in Agricultural Commodities

| Commodity | Region/Country | Concentration Range (µg/kg) | Reference |

| Wheat | Croatia | Up to 4 | nih.govirb.hr |

| Cereals | Europe | - | frontiersin.orgresearchgate.net |

| Wheat | China | - | mdpi.com |

| Barley | - | - | frontiersin.org |

| Oats | - | - | frontiersin.org |

| Rice | - | - | mdpi.com |

Note: "-" indicates that a specific concentration range for this compound was not provided in the cited source, although its presence was noted.

In Animal Feed and Silage

The contamination of agricultural commodities naturally extends to animal feed and silage, which are often composed of these raw materials. nih.govcharm.combeefresearch.ca this compound has been identified in various animal feedstuffs, raising concerns about potential exposure to livestock. mdpi.com

Maize silage, a common feed for ruminants, has been shown to be a significant source of enniatin contamination. A study of European maize silages found that while Enniatin B and B1 were the most abundant, other enniatins, including by extension this compound, were also present. mdpi.comnih.gov In fact, one study on European maize silage detected this compound in less than 10% of the samples analyzed. nih.gov

The presence of Fusarium toxins in silage often reflects the level of contamination of the crop at the time of harvest, as these toxins are stable compounds. agrimprove.com Even in the absence of visible mold, silage can be contaminated with mycotoxins like enniatins. agrimprove.com

Interactive Data Table: Occurrence of this compound in Animal Feed and Silage

| Feed Type | Region/Country | Detection Frequency | Concentration Range (µg/kg) | Reference |

| Maize Silage | Europe | < 10% | - | nih.gov |

| Grass Silage | - | - | - | mdpi.com |

| Whole-Crop Cereal Silage | - | - | - | mdpi.com |

Note: "-" indicates that a specific value was not provided in the cited source.

In Natural Environments (e.g., Soil, Infected Plants)

The ecological niche of this compound extends beyond agricultural products to the natural environment. As secondary metabolites of soil-borne fungi like Fusarium, enniatins are naturally present in soil ecosystems. mdpi.com Fusarium species are widespread in soil and can infect a variety of plants, leading to the production of mycotoxins within the plant tissues. psu.edu

Research has shown that Fusarium oxysporum produces enniatins that are detectable in horticultural crops suffering from vascular bundle blight. mdpi.com Similarly, Fusarium avenaceum, a known producer of enniatins, can cause ear rot in maize, with the toxins being found in the plant tissues. mdpi.com Enniatins are associated with various plant diseases that manifest as wilting and necrosis. mdpi.com The presence of enniatins can exacerbate the initial symptoms of rot disease in plants and contribute to the accumulation of fungal biomass. mdpi.com

Role in Fungal Ecology

Interaction with Other Fungal Metabolites

This compound does not exist in isolation within its fungal producers. It is part of a complex mixture of secondary metabolites, and its ecological role is likely influenced by interactions with these other compounds. charm.commdpi.com

Studies have investigated the combined effects of Enniatin B with other Fusarium mycotoxins. For instance, binary mixtures of Enniatin B with deoxynivalenol (B1670258) (DON), nivalenol, and zearalenone (B1683625) have demonstrated antagonistic effects on the viability of Caco-2 cells. frontiersin.orgmdpi.com In contrast, combinations of Enniatin B and alternariol (B1665735) (AOH) have shown synergistic effects depending on the tested concentrations. frontiersin.orgresearchgate.net Another study observed that the combination of Enniatin B and DON had an antagonistic interaction in inducing cell death, with DON counteracting the cellular damage caused by Enniatin B. mdpi.comresearchgate.net

Co-occurrence Patterns

The co-occurrence of this compound with other mycotoxins is a common phenomenon in contaminated commodities. nih.govcharm.combeefresearch.camdpi.com This is because a single Fusarium species can produce a variety of mycotoxins, and it is common for crops to be infected by multiple fungal species. mdpi.comresearchgate.net

This compound is frequently found alongside other enniatin analogs, such as Enniatin B, B1, A, and A1. nih.govirb.hrmdpi.com In many surveys of cereals, Enniatin B is the most prevalent, followed by other analogs. nih.govirb.hr For example, a study on wheat from eastern Croatia found that Enniatin B was the most abundant, followed by B1, A1, and then B2. nih.govirb.hr

Beyond other enniatins, this compound often co-occurs with other major Fusarium mycotoxins like deoxynivalenol (DON), zearalenone (ZEN), and fumonisins. mdpi.comresearchgate.netmdpi.com A high frequency of co-contamination of enniatins and beauvericin (B1667859) has been observed in wheat. mdpi.com The co-occurrence of enniatins with DON is particularly common in cereal-based foodstuffs. mdpi.com This frequent co-contamination highlights the need to consider the combined toxicological effects of these mycotoxins. mdpi.comresearchgate.net

Microbial Biotransformation and Biodegradation

The biotransformation and biodegradation of this compound, a cyclic hexadepsipeptide mycotoxin, by various microorganisms represent a significant area of ecological and environmental research. This process is crucial for the natural attenuation of the toxin in contaminated environments and holds potential for developing bioremediation strategies for food and feed safety.

Degradation by Bacteria (Bacillus spp., Bacillus tequilensis, Paenibacillus polymyxa, lactic acid bacteria)

Bacterial species, particularly from the genus Bacillus, have demonstrated notable efficacy in degrading enniatin B.

Bacillus spp. : Research has identified several Bacillus species capable of breaking down enniatin B. A study investigating 238 strains of lactic acid bacteria (LAB) and Bacillus spp. found that 24 Bacillus licheniformis strains and 2 Bacillus pumilus strains showed significant capabilities in reducing mycotoxins. nih.govnih.gov Specifically, nine strains of B. licheniformis achieved a reduction of over 90% in enniatin B levels, while two strains each of B. licheniformis and B. pumilus managed a reduction between 70% and 90%. nih.gov In one screening, B. licheniformis strains TR284 and TR388 were highlighted as particularly promising; TR284 achieved a 100% reduction in enniatin B, and TR388 accomplished a 97.5% reduction. nih.gov The bacterium Bacillus licheniformis K4 was also identified as being responsible for enniatin degradation after being isolated from a minimal medium containing enniatins as the sole carbon source. uni-goettingen.de

Bacillus tequilensis : The species Bacillus tequilensis has been specifically studied for its ability to degrade enniatin B. In one experiment, B. tequilensis strain SY89 was able to degrade 70.02% of the enniatin B present. mdpi.com Further optimization of conditions, including temperature and inoculum size, enhanced the degradation rate by this strain to 81.94%. mdpi.com Investigations into the mechanism revealed that extracellular components play a key role, with the culture supernatant of B. tequilensis degrading 60.64% of the enniatin B, significantly more than the intracellular extract or the whole bacterial suspension. mdpi.com

Paenibacillus polymyxa : This bacterium has also been identified as a degrader of enniatin B. Toxin degradation experiments showed that Paenibacillus polymyxa was capable of degrading 60.69% of enniatin B. mdpi.com

Lactic Acid Bacteria (LAB) : In contrast to the efficacy of Bacillus species, studies on lactic acid bacteria have shown limited success in degrading enniatin B. In a comprehensive screening of 238 strains, none of the tested LAB strains were found to significantly reduce the concentration of enniatin B. nih.gov

Table 1: Bacterial Degradation of Enniatin B

| Microorganism | Strain(s) | Degradation Rate (%) | Reference |

|---|---|---|---|

| Bacillus licheniformis | TR284 | 100% | nih.gov |

| Bacillus licheniformis | TR388 | 97.5% | nih.gov |

| Bacillus licheniformis | MA572, MA695, etc. | >90% | nih.govnih.gov |

| Bacillus tequilensis | SY89 | 70.02% (up to 81.94% optimized) | mdpi.com |

| Paenibacillus polymyxa | YF | 60.69% | mdpi.com |

| Lactic Acid Bacteria | Various | No significant reduction | nih.gov |

Degradation by Yeast (Saccharomyces cerevisiae)

The common yeast Saccharomyces cerevisiae is also capable of degrading enniatin B. In vitro experiments have demonstrated that S. cerevisiae strains can reduce enniatin B levels by as much as 80% after a 48-hour incubation period at 37°C. nih.gov This degradative capability has practical implications in food processing, such as brewing. During the beer-making process, the fermentation step involving S. cerevisiae has been observed to significantly lower enniatin concentrations. tum.de For instance, in one study, the concentration of enniatin B in the wort dropped from 297 µg/kg to 219 µg/kg in the resulting green beer after fermentation. tum.de

Identification of Degradation Products

The process of microbial degradation transforms enniatin B into other chemical structures. Research using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to analyze the breakdown of enniatin B by Bacillus tequilensis identified three ester compounds as potential degradation products. mdpi.com One of these products was identified as 17-hydroxy-2,5,8,11,14-pentaisopropyl-3,9,15,18-tetramethyl-4,7,10,13,16-pentaoxo-6,12-dioxa-3,9,15-triazanonadecanoate. mdpi.com This compound is formed through the cleavage of an ester bond within the cyclic structure of the enniatin B molecule. mdpi.com

Table 2: Identified Degradation Product of Enniatin B

| Degrading Microorganism | Degradation Product | Method of Formation | Reference |

|---|---|---|---|

| Bacillus tequilensis | 17-hydroxy-2,5,8,11,14-pentaisopropyl-3,9,15,18-tetramethyl-4,7,10,13,16-pentaoxo-6,12-dioxa-3,9,15-triazanonadecanoate | Breakage of an ester group | mdpi.com |

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| Enniatin B | ENN B |

| This compound | ENN B2 |

| Deoxynivalenol | DON |

Q & A

Q. What are the standard methodologies for detecting and quantifying enniatin B2 in complex matrices?

this compound detection typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key parameters include:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference .

- Chromatographic conditions : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

- Limit of detection (LOD) : Ranges from 0.1–5 µg/kg depending on the matrix (e.g., cereals vs. biological fluids) . Recent studies emphasize the need for matrix-matched calibration curves to account for ion suppression/enhancement effects .

Q. What in vitro models are commonly used to study this compound’s cytotoxicity?

Primary models include:

- Cell lines : Caco-2 (intestinal barrier), HepG2 (hepatic toxicity), and IPEC-J2 (swine intestinal cells) .

- Experimental endpoints : Mitochondrial membrane potential (JC-1 assay), reactive oxygen species (ROS) detection (DCFH-DA probe), and apoptosis markers (caspase-3/7 activity) . Dose-response curves typically span 0.1–100 µM, with IC50 values varying between 2–20 µM depending on cell type and exposure duration (24–72 hours) .

Q. How does this compound interact with biological membranes?

this compound’s ionophoric properties disrupt membrane potential by facilitating cation transport (e.g., K⁺, Na⁺). Key findings:

- Mechanism : Formation of hexameric pores in lipid bilayers, validated via planar lipid bilayer electrophysiology .

- Synergistic effects : Enhanced toxicity when co-administered with other mycotoxins (e.g., deoxynivalenol) due to shared membrane targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Discrepancies often arise from:

- Experimental variables : Differences in cell culture conditions (e.g., serum concentration, passage number) .

- Compound purity : Commercial this compound may contain impurities (e.g., enniatin B1 or beauvericin), necessitating HPLC-UV validation .

- Statistical design : Small sample sizes (n < 6) reduce power; use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons . A 2024 meta-analysis recommends harmonizing protocols via interlaboratory validation rounds to improve reproducibility .

Q. What advanced techniques can elucidate this compound’s epigenetic effects?

Emerging approaches include:

- DNA methylation profiling : Whole-genome bisulfite sequencing to identify hyper/hypomethylated regions in exposed cells .

- Chromatin accessibility assays : ATAC-seq to map changes in chromatin structure linked to gene silencing/activation . A 2023 study revealed this compound-induced hypomethylation at tumor suppressor loci (e.g., p16INK4a) in HepG2 cells at 10 µM exposure .

Q. How can computational modeling optimize this compound’s analytical detection protocols?

Machine learning (ML) models trained on LC-MS/MS datasets can predict optimal:

Q. What are the challenges in establishing in vivo toxicity thresholds for this compound?

Key hurdles include:

- Species-specific metabolism : Rodents exhibit faster clearance than swine or poultry, complicating extrapolation .

- Chronic exposure models : Most studies focus on acute toxicity; longitudinal designs (e.g., 90-day feeding trials) are needed to assess cumulative effects . A 2024 review highlighted data gaps in immunotoxicity and neurodevelopmental impacts at subacute doses (<1 mg/kg bw/day) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Four-parameter logistic models (e.g., Hill equation) to estimate IC50 and Hill coefficients .

- Time-course data : Mixed-effects models to account for intra-experimental variability .

- Software : R packages (drc, nlme) or GraphPad Prism for robust curve fitting .

Q. How should researchers validate the purity of synthesized this compound analogs?

- Multi-technique validation : Combine NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography .

- Purity thresholds : ≥95% by HPLC-UV (λ = 210 nm) for biological assays .

Data Presentation Guidelines

Q. What are best practices for presenting this compound research data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.